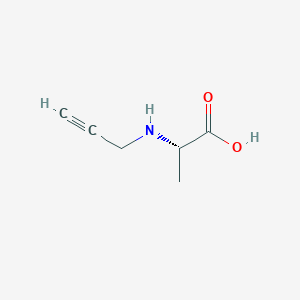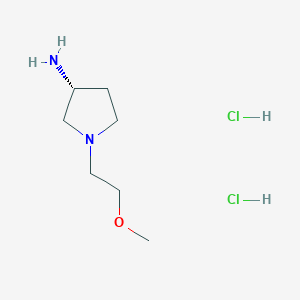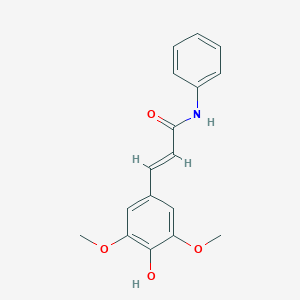
4-((3,5-Difluorophenyl)thio)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,5-Difluorophenyl)thio)benzonitrile is an organic compound with the molecular formula C13H7F2NS It is a derivative of benzonitrile, where the phenyl ring is substituted with two fluorine atoms and a thioether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Difluorophenyl)thio)benzonitrile typically involves the reaction of 3,5-difluorothiophenol with 4-bromobenzonitrile under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,5-Difluorophenyl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium methoxide, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((3,5-Difluorophenyl)thio)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((3,5-Difluorophenyl)thio)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms and the thioether group can influence its binding affinity and selectivity towards these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Difluorophenyl)benzonitrile: Lacks the thioether group, which may result in different chemical and biological properties.
4-(3,5-Dichlorophenyl)thio)benzonitrile: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
4-(3,5-Difluorophenyl)thio)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical behavior.
Uniqueness
4-((3,5-Difluorophenyl)thio)benzonitrile is unique due to the combination of the thioether group, fluorine atoms, and nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C13H7F2NS |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H7F2NS/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H |
Clave InChI |
MWYJADGMSDCBPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)SC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)

![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)




![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)


![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
